Cas no 2633-06-9 (Pyridine,3-(2-phenylethenyl)-)

Pyridine,3-(2-phenylethenyl)- structure
Pyridine,3-(2-phenylethenyl)- structure
Product Name:Pyridine,3-(2-phenylethenyl)-
CAS No:2633-06-9
MF:C13H11N
MW:181.233143091202
CID:239883
PubChem ID:641097
Update Time:2025-04-19

Pyridine,3-(2-phenylethenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine,3-(2-phenylethenyl)-
    • (E)-3-styrylpyridine;3-stilbazole;(E)-3-(2-phenylethenyl)pyridine;3-[(E)-2-phenylethenyl]pyridine;(E)-1-phenyl-2-(3-pyridyl)ethylene;
    • 2633-06-9
    • Pyridine, trans-3-(2-phenylethenyl)-
    • 5097-91-6
    • CHEMBL207829
    • 3-((E)-Styryl)-pyridine
    • 3-[(E)-2-phenylethenyl]pyridine
    • SCHEMBL5496395
    • 3-(2-Phenylethenyl)pyridine, (E)
    • InChI=1/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8
    • AC-20695
    • AKOS000279602
    • 3-[(E)-2-phenylvinyl]pyridine
    • trans-3-styrylpyridine
    • pyridine, 3-[(E)-2-phenylethenyl]-
    • 3-(2-Phenylethenyl)pyridine, (E)-
    • Inchi: 1S/C13H11N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-11H/b9-8+
    • InChI Key: RMSGACVDMOLUPL-CMDGGOBGSA-N
    • SMILES: N1C=CC=C(C=1)/C=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 181.08900
  • Monoisotopic Mass: 181.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 180
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.25200

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